molecular formula C21H25N3O B11650813 3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

Cat. No.: B11650813
M. Wt: 335.4 g/mol
InChI Key: BIVHXLHJYYVUFG-UHFFFAOYSA-N
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Description

3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Piperazine: The indole core is then reacted with a piperazine derivative. This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Introduction of the 2-Methoxyphenylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole oxides or piperazine N-oxides.

    Reduction: Formation of reduced indole derivatives or piperazine derivatives.

    Substitution: Formation of alkylated or acylated indole or piperazine derivatives.

Scientific Research Applications

3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylmethylpiperazine: Similar structure but lacks the indole core.

    1H-Indole-3-carboxaldehyde: Contains the indole core but lacks the piperazine and 2-methoxyphenylmethyl groups.

Uniqueness

3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is unique due to the combination of the indole core with the piperazine ring and the 2-methoxyphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

3-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H25N3O/c1-25-21-9-5-2-6-17(21)15-23-10-12-24(13-11-23)16-18-14-22-20-8-4-3-7-19(18)20/h2-9,14,22H,10-13,15-16H2,1H3

InChI Key

BIVHXLHJYYVUFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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